2-(4-苄基-1-哌嗪基)异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

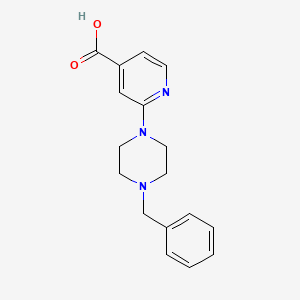

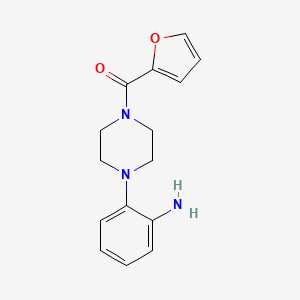

2-(4-Benzyl-1-piperazinyl)isonicotinic acid is a compound that is likely to possess biological activity given its structural similarity to other piperazine derivatives. Piperazine rings are a common feature in many pharmacologically active compounds, often contributing to their efficacy as drugs. The benzyl and isonicotinic acid moieties attached to the piperazine ring could potentially influence the compound's binding to biological targets, thus affecting its activity profile.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, which are structurally related to the compound of interest, involves the preparation of substituted piperazines that are then tested for their antihistaminic activity . Although the exact synthesis of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid is not detailed in the provided papers, similar synthetic routes could be employed, such as reactions involving organoboronic acids with 1,2-diamines .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound with a piperazine ring similar to our compound of interest, shows that the piperazine ring adopts a chair conformation, which is a common and stable conformation for piperazines . The dihedral angles between the piperazine and benzene rings in this structure are approximately 30 degrees, which could be indicative of the spatial orientation of substituents in 2-(4-Benzyl-1-piperazinyl)isonicotinic acid as well.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can vary depending on the substituents attached to the piperazine ring. The presence of a benzyl group and an isonicotinic acid moiety in 2-(4-Benzyl-1-piperazinyl)isonicotinic acid suggests that it could participate in reactions typical of aromatic compounds and carboxylic acids. For example, the benzyl group could undergo electrophilic aromatic substitution, while the isonicotinic acid moiety could be involved in amide bond formation or decarboxylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid would be influenced by its molecular structure. The piperazine ring is known to impart water solubility to some extent, while the benzyl and isonicotinic acid groups could contribute to the compound's overall hydrophobic character. The compound's melting point, solubility, and stability would be determined by the interplay of these functional groups and the overall molecular conformation. Although specific data on these properties for 2-(4-Benzyl-1-piperazinyl)isonicotinic acid is not provided, related compounds with piperazine rings generally exhibit moderate solubility and stability under physiological conditions .

科学研究应用

代谢和酶促活性

一项研究确定了参与新抗抑郁药 Lu AA21004 氧化代谢为其代谢物的代谢途径和酶,包括通过细胞色素 P450 酶形成苯甲酸衍生物。此研究突出了药物化合物代谢中复杂的酶促过程,这可能与理解“2-(4-苄基-1-哌嗪基)异烟酸”的代谢有关 (Hvenegaard 等,2012)。

合成和配位化学

通过一锅法合成了带有 N-取代天冬氨酸的铜(II)配合物,该方法包括胺与富马酸的迈克尔加成,包括哌嗪衍生物。这些化合物对于理解哌嗪基化合物的配位化学和潜在的催化或药物应用至关重要,例如“2-(4-苄基-1-哌嗪基)异烟酸” (Do 等,2015)。

氢键网络控制

对四氯合铂酸盐的研究探索了控制氢键网络维度的可能性,突出了与“2-(4-苄基-1-哌嗪基)异烟酸”相关的化合物的结构和键合多功能性 (Angeloni & Orpen,2001)。

抗菌活性

哌嗪单元在众多有效药物中很常见,特定衍生物对耐药菌株表现出有效的抗菌活性。这强调了“2-(4-苄基-1-哌嗪基)异烟酸”衍生物作为开发新型抗菌剂的基础的潜力 (Shroff 等,2022)。

氧化行为和结构分析

研究还深入研究了苄基哌嗪衍生物的氧化行为及其结构分析,提供了对其化学稳定性、反应性和在药物开发和合成中潜在应用的见解 (Petride 等,2006)。

属性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(22)15-6-7-18-16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUUOJDPSYIEAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzyl-1-piperazinyl)isonicotinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)

![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)

![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)